molecular formula C9H21ClN2O2S B1524987 1-(Pentane-1-sulfonyl)piperazine hydrochloride CAS No. 1311317-40-4

1-(Pentane-1-sulfonyl)piperazine hydrochloride

Cat. No.: B1524987
CAS No.: 1311317-40-4
M. Wt: 256.79 g/mol
InChI Key: DFCDSOOUZKVUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pentane-1-sulfonyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O2S and its molecular weight is 256.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pentylsulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S.ClH/c1-2-3-4-9-14(12,13)11-7-5-10-6-8-11;/h10H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCDSOOUZKVUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Technical Guide: Novel Piperazine Sulfonamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine sulfonamide scaffold represents a privileged structure in modern medicinal chemistry, characterized by its ability to modulate diverse biological targets ranging from metalloenzymes (Carbonic Anhydrases) to G-protein coupled receptors (5-HT) and bacterial lipid A biosynthesis enzymes (LpxH). This guide provides a rigorous technical analysis of the design, synthesis, and biological validation of these derivatives. It is written for drug development professionals seeking to leverage the unique physicochemical properties of the piperazine core—conformational rigidity, defined spatial orientation, and favorable pKa—to optimize lead compounds.

Part 1: Pharmacophore Architecture & SAR Logic

The Structural Advantage

The piperazine ring serves as a rigid linker that enforces a chair conformation, directing substituents at the


 and 

positions into specific vectors. When coupled with a sulfonamide moiety, the scaffold gains a hydrogen bond acceptor/donor profile ideal for interacting with polar residues in active sites, while the sulfonamide group itself often acts as a zinc-binding group (ZBG) in metalloenzymes or a transition state mimic.

Key SAR Drivers:

  • 
    -Sulfonyl Moiety:  Critical for anchoring the molecule. In Carbonic Anhydrase (CA) inhibitors, the unsubstituted sulfonamide (
    
    
    
    ) binds directly to the catalytic Zinc ion (
    
    
    ).
  • Piperazine Core: Modulates lipophilicity (

    
    ) and solubility. Its semi-rigid nature reduces the entropic penalty upon binding compared to flexible aliphatic chains.
    
  • 
    -Distal Substituents:  The "tail" region.[1] Bulky hydrophobic groups here often occupy the hydrophobic pocket of enzymes (e.g., the hydrophobic half of the CA active site) or interact with the hydrophobic channel of LpxH.
    
SAR Visualization

The following diagram illustrates the core Structure-Activity Relationship (SAR) logic for optimizing these derivatives.

SAR_Logic Core Piperazine Core (Rigid Scaffold) Tail Distal Substituent (N4) (Lipophilicity / Selectivity) Core->Tail Vector Orientation Sulfonamide Sulfonamide Moiety (Zn2+ Binding / H-Bonding) Sulfonamide->Core Linker Geometry Target_CA Target: Carbonic Anhydrase (Hypoxic Tumors) Sulfonamide->Target_CA Primary Anchor (Zn2+) Tail->Target_CA Isoform Selectivity (hCA IX) Target_LpxH Target: LpxH (Gram-negative Bacteria) Tail->Target_LpxH Hydrophobic Pocket Occupancy Target_5HT Target: 5-HT Receptors (CNS Disorders) Tail->Target_5HT Receptor Subtype Specificity

Caption: SAR map highlighting the modular functionality of the piperazine sulfonamide scaffold across major therapeutic targets.

Part 2: Synthetic Methodologies

Strategic Synthesis

The synthesis of piperazine sulfonamides typically follows a convergent route. The high nucleophilicity of the secondary amines in piperazine allows for facile


 or sulfonyl-chloride coupling reactions.

Critical Control Point: When using monosubstituted piperazines, controlling regioselectivity is trivial. However, creating non-symmetrical


-disubstituted derivatives requires sequential protection/deprotection strategies (e.g., Boc-protection) to prevent polymerization or bis-sulfonylation.
Representative Protocol: Synthesis of 1-(Arylsulfonyl)-4-substituted-piperazine

Source Grounding: Adapted from standard medicinal chemistry protocols for sulfonamide synthesis [1, 10].

Reagents:

  • Substituted Piperazine (1.0 eq)

  • Arylsulfonyl chloride (1.1 eq)

  • Triethylamine (

    
    ) or Pyridine (2.0 eq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of the

    
    -substituted piperazine (e.g., 1-(2-fluorophenyl)piperazine) in anhydrous DCM under an inert nitrogen atmosphere.
    
  • Base Addition: Add 2.0 equivalents of

    
     to scavenge the HCl generated during the reaction. Why: Failure to remove acid will protonate the unreacted piperazine, halting the reaction.
    
  • Coupling: Cool the solution to

    
     to minimize side reactions. Dropwise add 1.1 equivalents of the appropriate sulfonyl chloride dissolved in DCM.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Work-up: Wash the organic layer with water (

    
    ), saturated 
    
    
    
    (to remove unreacted acid chloride), and brine.
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel column chromatography or recrystallization from ethanol.
    

Synthesis_Workflow Start Start: N-Substituted Piperazine Step1 Dissolve in DCM + Et3N (0°C) Start->Step1 Step2 Add Sulfonyl Chloride (Dropwise) Step1->Step2 Step3 Stir RT (4-12h) Monitor TLC Step2->Step3 Decision Reaction Complete? Step3->Decision Decision->Step3 No Workup Wash: H2O, NaHCO3, Brine Decision->Workup Yes Purify Column Chromatography / Recrystallization Workup->Purify

Caption: General synthetic workflow for N-sulfonyl piperazine derivatives ensuring high yield and purity.

Part 3: Therapeutic Applications & Mechanistic Insights[2]

Oncology: Carbonic Anhydrase (CA) Inhibition

Novel piperazine sulfonamides have shown sub-nanomolar potency against tumor-associated isoforms hCA IX and hCA XII .[1][2] These enzymes are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH, promoting cell survival and metastasis.

  • Mechanism: The sulfonamide group coordinates the

    
     ion in the enzyme active site. The piperazine tail extends into the hydrophobic pocket, conferring selectivity over the ubiquitous cytosolic isoforms (hCA I and II) which cause systemic side effects [2, 6, 7].
    
Antimicrobial: LpxH and DHPS Inhibition
  • Gram-Negative Bacteria: Derivatives targeting LpxH (UDP-2,3-diacylglucosamine hydrolase) disrupt the lipid A biosynthetic pathway, compromising the outer membrane [1].

  • General Antibacterial: Sulfonamides inhibit dihydropteroate synthase (DHPS) , blocking folate synthesis. The piperazine moiety improves cell membrane permeability compared to traditional sulfa drugs [4].

Comparative Potency Data

The following table summarizes key activity data from recent literature.

Compound ClassTargetKey Potency Metric (

/

)
Selectivity ProfileRef
Sulfamoyl-benzoyl-piperidine hCA IX

>8-fold vs hCA I[7]
Hydroxyimine-tethered sulfonamide hCA II

High affinity for glaucoma targets[6]
m-Bromophenyl piperazine LpxH

74% inhibition of LpxH activity[1]
Chalcone-Piperazine Hybrid HeLa Cells

Superior to Cisplatin[5]

Part 4: Biological Evaluation Protocols

Gold Standard: Stopped-Flow Hydrase Assay

To validate Carbonic Anhydrase inhibition, the stopped-flow method is required to measure the rapid hydration of


. This protocol is self-validating via the use of Acetazolamide (AAZ) as a positive control.

Protocol:

  • Buffer Prep: Prepare HEPES buffer (20 mM, pH 7.5) with 20 mM

    
     to maintain ionic strength.
    
  • Indicator: Add Phenol Red (0.2 mM) as the pH indicator.

  • Enzyme Incubation: Incubate the specific hCA isoform (e.g., hCA IX) with the test compound (0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Reaction Trigger: Mix the enzyme-inhibitor solution rapidly with

    
    -saturated water using a stopped-flow instrument (e.g., Applied Photophysics).
    
  • Measurement: Monitor the absorbance change at 557 nm (transition of Phenol Red from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ) and calculate 
    
    
    
    using the Cheng-Prusoff equation to derive
    
    
    .

Validation Check: The


 for Acetazolamide against hCA II must fall within 10–12 nM for the assay to be considered valid [2, 6].

References

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC - PubMed Central.Link

  • Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry.[2][3]Link

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. PMC - PubMed Central.Link

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - PubMed Central.Link

  • Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. RSC Advances.Link

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters.Link

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.Link

  • Novel sulfonamide incorporating piperazine, aminoalcohol and 1,3,5-triazine structural motifs with carbonic anhydrase I, II and IX inhibitory action. Journal of Enzyme Inhibition and Medicinal Chemistry.Link

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities. Z Naturforsch C J Biosci.[4]Link[4]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Pentanesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-(pentanesulfonyl)piperazine through the reaction of pentanesulfonyl chloride with piperazine. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, and its sulfonylated derivatives are of significant interest in drug discovery.[1] This document details the underlying reaction mechanism, optimal reaction conditions, a step-by-step experimental procedure, and critical safety considerations. The protocols described herein are designed for researchers, chemists, and drug development professionals to ensure a reproducible and efficient synthesis.

Introduction and Scientific Background

The sulfonylation of amines is a fundamental transformation in organic synthesis, yielding sulfonamides—a functional group present in a wide array of pharmaceuticals. The reaction between a sulfonyl chloride and a primary or secondary amine, such as piperazine, proceeds via a nucleophilic substitution mechanism at the sulfur center.[2][3]

Piperazine itself is a symmetrical diamine, presenting the primary challenge of achieving selective mono-sulfonylation while avoiding the formation of the 1,4-disubstituted byproduct. Control over stoichiometry is therefore paramount. By using a significant excess of piperazine, the statistical probability of a second sulfonylation event on the desired mono-substituted product is greatly diminished. An alternative strategy involves the in situ mono-protonation of piperazine, which effectively protects one of the nitrogen atoms, rendering it non-nucleophilic and directing the reaction towards the desired product.[4]

This guide focuses on the direct sulfonylation method using an excess of piperazine, which serves both as the nucleophile and the acid scavenger for the hydrochloric acid generated during the reaction.

Reaction Mechanism and Rationale

The synthesis of 1-(pentanesulfonyl)piperazine is a classic example of nucleophilic substitution on a sulfonyl group. The mechanism can be dissected into three key steps:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the highly electrophilic sulfur atom of pentanesulfonyl chloride. This attack results in the formation of a transient, high-energy tetrahedral intermediate.

  • Chloride Elimination: The unstable tetrahedral intermediate rapidly collapses. The sulfonyl double bond is reformed, and the chloride ion is expelled as a good leaving group.

  • Deprotonation: The resulting piperazinium salt is deprotonated by a base. In this protocol, a second molecule of piperazine acts as the base, neutralizing the generated hydrochloric acid (HCl) to form piperazine hydrochloride. This step is critical; without a base, the HCl would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.[5]

Reaction_Mechanism R1 Pentanesulfonyl Chloride Int Int R1->Int R2 Piperazine (Nucleophile) R2->Int 1. Nucleophilic Attack Base Piperazine (Base) Byprod Piperazine Hydrochloride Base->Byprod Prod_Salt Protonated Product Prod_Final 1-(Pentanesulfonyl)piperazine Prod_Salt->Prod_Final 3. Deprotonation Int->Prod_Salt 2. Chloride Elimination (-Cl⁻)

Caption: Nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of 1-(Pentanesulfonyl)piperazine

This protocol is optimized for the selective mono-sulfonylation of piperazine.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
PiperazineAnhydrous, ≥99%Sigma-AldrichUse a 4-5 fold molar excess. Must be anhydrous.
Pentanesulfonyl chloride≥97%Sigma-AldrichHighly reactive with water; handle under inert atmosphere.[6]
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificOther aprotic solvents like THF or acetonitrile can be substituted.[7]
Saturated Sodium Bicarbonate (aq.)Reagent Grade-For aqueous work-up.[8]
Brine (Saturated NaCl aq.)Reagent Grade-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying the organic phase.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice/water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Inert atmosphere setup (Nitrogen or Argon)

Safety Precautions
  • Pentanesulfonyl Chloride: Corrosive and causes severe skin burns and eye damage. It is a lachrymator and reacts with water to release corrosive hydrogen chloride gas.[9][10] Always handle in a certified chemical fume hood.

  • Piperazine: Can cause skin irritation and may cause an allergic skin reaction.[11] Avoid inhalation of dust.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

  • Personal Protective Equipment (PPE): Safety glasses or a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.[6]

Step-by-Step Procedure
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve piperazine (4.0 equivalents) in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction.[7]

  • Addition of Sulfonyl Chloride: Dissolve pentanesulfonyl chloride (1.0 equivalent) in a small volume of anhydrous DCM (~20 mL) and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cold, vigorously stirred piperazine solution over 30-45 minutes. A white precipitate (piperazine hydrochloride) will form.[5]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 DCM:Methanol. The disappearance of the pentanesulfonyl chloride spot indicates completion.

  • Aqueous Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add deionized water (50 mL) to quench the reaction and dissolve the piperazine hydrochloride salt.[8]

    • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer two more times with DCM (2 x 30 mL).

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (50 mL) and then brine (50 mL).[8] This removes any remaining acidic impurities and excess piperazine.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal & Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or waxy solid.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to afford pure 1-(pentanesulfonyl)piperazine.[12]

Data Summary and Expected Results

The following table summarizes the key parameters for the synthesis.

ParameterValue / DescriptionRationale / Notes
Reactants Pentanesulfonyl chloride, Piperazine
Stoichiometry 1.0 eq. Pentanesulfonyl chloride : 4.0 eq. PiperazineExcess piperazine acts as both nucleophile and acid scavenger, favoring mono-sulfonylation.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent prevents hydrolysis of the sulfonyl chloride.[13]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming to RT ensures completion.[7]
Reaction Time 2 - 4 hoursTypically sufficient for completion; should be monitored by TLC.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of pentanesulfonyl chloride with atmospheric moisture.[13]
Work-up Aqueous wash with NaHCO₃Neutralizes HCl and hydrolyzes unreacted sulfonyl chloride.[8]
Purification Flash Column Chromatography (Silica Gel)Effective for separating the polar product from non-polar impurities and any residual starting material.[14]
Expected Product 1-(Pentanesulfonyl)piperazineC₉H₂₀N₂O₂S
Expected Yield 75-90%Yield is dependent on precise control of conditions and purification efficiency.

Workflow Visualization

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep_reactants Dissolve Piperazine in anhydrous DCM setup_inert Establish Inert Atmosphere (N₂) cool Cool to 0 °C setup_inert->cool add_reagent Dropwise addition of Pentanesulfonyl Chloride cool->add_reagent react Warm to RT Stir for 2-4h add_reagent->react quench Quench with H₂O react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure 1-(Pentanesulfonyl)piperazine purify->product

Caption: Experimental workflow for synthesis.

References

  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem.
  • Sigma-Aldrich. (2013).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • TCI America. (n.d.).
  • Thermo Fisher Scientific. (2015).
  • Mancini, A., et al. (2021). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. RSC Medicinal Chemistry.
  • Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
  • Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • PrepChem. (n.d.). Synthesis of 1-(5-isoquinolinesulfonyl)piperazine.
  • Organic Chemistry Tutor. (2020). Protecting Groups for Amines: Sulfonamides. YouTube.
  • ECHEMI. (n.d.). Piperazine and chloride reaction.
  • Dinsmore, C. J., & Beshore, D. C. (2002). The medicinal chemistry of piperazine-containing compounds. Bioorganic & Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. BenchChem.

Sources

Application Notes & Protocols: Preparation of Piperazine Sulfonamide Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design and practical synthesis of piperazine sulfonamide libraries tailored for High-Throughput Screening (HTS). The piperazine sulfonamide scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide moves beyond a simple recitation of synthetic steps, delving into the rationale behind experimental choices, from library design principles to the selection of synthetic routes—both solid-phase and solution-phase—and culminating in rigorous quality control measures essential for the integrity of any screening campaign.[3][4] Detailed, field-proven protocols are provided to empower research teams to efficiently generate high-quality, diverse piperazine sulfonamide libraries, thereby increasing the probability of identifying valuable hit compounds in early-stage drug discovery.[5]

Introduction: The Strategic Value of Piperazine Sulfonamide Libraries

The piperazine ring is a versatile heterocyclic motif frequently incorporated into drug candidates to modulate properties such as aqueous solubility, oral bioavailability, and metabolic stability.[1] When combined with the sulfonamide functional group, a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, the resulting piperazine sulfonamide scaffold offers a rich three-dimensional chemical space for interaction with biological targets.[6] This combination has led to the development of potent inhibitors for a variety of enzyme classes, including proteases and kinases, as well as modulators of G-protein coupled receptors.[7][8][9]

The construction of a compound library for HTS is a foundational step in the hit identification process.[5] The quality, diversity, and "drug-likeness" of this collection are paramount to the success of a screening campaign.[4][10] Poor quality libraries, characterized by impurities or reactive functionalities, can lead to a high rate of false positives and wasted resources.[4] Therefore, a well-curated library of piperazine sulfonamides, synthesized with careful attention to purity and structural diversity, represents a high-value asset for any drug discovery program.[3]

Library Design: A Blueprint for Success

The design of a compound library is a critical determinant of its effectiveness.[5] Key principles for designing a piperazine sulfonamide library include maximizing chemical and scaffold diversity.[5] This involves the strategic selection of a varied set of building blocks to explore a wide range of chemical space.[5]

Core Scaffold and Diversification Points

The general structure of a piperazine sulfonamide allows for diversification at multiple points. A common strategy involves a central piperazine core with substitutions at the N1 and N4 positions. One nitrogen atom is derivatized with a sulfonyl group, while the other can be functionalized with a variety of substituents.

Diagram: Diversification of the Piperazine Sulfonamide Scaffold

G cluster_0 Piperazine Sulfonamide Core cluster_1 Diversification Points Core Piperazine-SO2-R1 R1 R1 (Sulfonyl Group) Core->R1 Introduces diverse electronic and steric properties R2 R2 (Piperazine N-Substituent) Core->R2 Modulates solubility, lipophilicity, and target interactions

Caption: Key diversification points on the piperazine sulfonamide scaffold.

Building Block Selection

The choice of sulfonyl chlorides (for the R1 position) and piperazine derivatives (or precursors for the R2 position) is crucial for generating a diverse library. It is advisable to select building blocks that adhere to general "rule-of-five" principles to enhance the drug-like properties of the final compounds.[11] Furthermore, incorporating a wide array of functional groups, ring systems, and stereochemistries will maximize the exploration of chemical space.[5]

Synthetic Strategies: Solution-Phase vs. Solid-Phase Synthesis

The generation of a piperazine sulfonamide library can be approached through either solution-phase or solid-phase synthesis. Each methodology offers distinct advantages and is suited to different library sizes and objectives.

Solution-Phase Parallel Synthesis

Solution-phase synthesis is a versatile approach that is well-suited for the production of smaller, focused libraries. It often allows for easier scale-up of hit compounds for further studies. A common workflow involves the reaction of a monosubstituted piperazine with a diverse set of sulfonyl chlorides in a parallel format.

Diagram: Solution-Phase Synthesis Workflow

G Start Start: Monosubstituted Piperazine Reaction Parallel Reaction with Diverse Sulfonyl Chlorides Start->Reaction Purification High-Throughput Purification (e.g., HPLC, SFC) Reaction->Purification Analysis Quality Control (LC-MS, NMR) Purification->Analysis End Final Library Analysis->End

Caption: A typical workflow for solution-phase parallel synthesis.

Solid-Phase Synthesis (SPS)

For larger libraries, solid-phase synthesis offers significant advantages in terms of automation and purification.[12] In this approach, the piperazine core or a precursor is attached to a solid support (resin), and subsequent synthetic steps are carried out.[13] Excess reagents and byproducts are easily removed by washing the resin, which streamlines the purification process.[14]

An efficient solid-phase synthesis of mono-N-substituted piperazines has been developed, which can then be reacted with a diverse pool of sulfonyl chlorides to generate the library.[13] This method often involves a selective borane amide bond reduction in the presence of a carbamate resin linkage.[13]

Diagram: Solid-Phase Synthesis Workflow

G Start Start: Resin-Bound Piperazine Precursor Synthesis On-Resin Synthetic Steps (e.g., Sulfonylation) Start->Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage Purification Final Purification (if necessary) Cleavage->Purification End Final Library Purification->End

Caption: A generalized workflow for solid-phase synthesis.

Detailed Protocols

The following protocols are provided as a starting point and may require optimization based on the specific building blocks used.

Protocol 1: Solution-Phase Synthesis of a Piperazine Sulfonamide Library

This protocol describes a representative procedure for the parallel synthesis of a piperazine sulfonamide library in a 96-well plate format.

Materials:

  • Monosubstituted piperazine (e.g., 1-Boc-piperazine)

  • Array of diverse sulfonyl chlorides

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Piperazine Stock Solution: Prepare a 0.2 M solution of the monosubstituted piperazine in anhydrous DCM.

  • Dispensing Piperazine: To each well of the 96-well reaction block, add 200 µL of the piperazine stock solution (0.04 mmol).

  • Addition of Base: Add 1.5 equivalents of TEA or DIPEA (0.06 mmol) to each well.

  • Preparation of Sulfonyl Chloride Stock Solutions: Prepare 0.2 M solutions of each sulfonyl chloride in anhydrous DCM.

  • Addition of Sulfonyl Chlorides: Add 200 µL of the respective sulfonyl chloride stock solution (0.04 mmol) to each well.

  • Reaction: Seal the reaction block and stir the reactions at room temperature for 16-24 hours.

  • Work-up:

    • Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the aqueous layer with DCM (2 x 200 µL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude products using high-throughput purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).[15]

Protocol 2: Solid-Phase Synthesis of a Piperazine Sulfonamide Library

This protocol outlines a general procedure for the solid-phase synthesis of a piperazine sulfonamide library using a rink amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acid (e.g., Fmoc-glycine)

  • Piperidine (20% in DMF)

  • Sulfonyl chlorides

  • DCM, anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes.

  • Fmoc-Amino Acid Coupling: Couple the Fmoc-protected amino acid to the resin using a standard coupling reagent (e.g., HBTU, HATU).

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

  • Sulfonylation:

    • Swell the resin in anhydrous DCM.

    • Add a solution of the desired sulfonyl chloride (3 equivalents) and DIPEA (5 equivalents) in DCM.

    • Shake the reaction vessel for 12-16 hours at room temperature.

    • Wash the resin extensively with DCM, DMF, and methanol.

  • Cleavage: Cleave the final product from the resin using a TFA cleavage cocktail for 2-3 hours.

  • Isolation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product with cold diethyl ether.

    • Collect the precipitate by centrifugation and dry under vacuum.

  • Purification: Purify the crude product by preparative HPLC.

Quality Control: Ensuring Library Integrity

The quality of a compound library is paramount for the success of HTS campaigns.[4] Rigorous quality control (QC) is essential to ensure the identity, purity, and concentration of each compound in the library.[3]

Analytical Techniques for QC
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for library QC. It provides information on the purity of each compound and confirms its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically feasible for every compound in a large library, NMR should be performed on a representative subset of compounds to confirm their structure.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is used to determine the purity of the compounds. A purity level of >90% is generally considered acceptable for HTS.[11]

Data Management

A robust data management system is crucial for tracking all information associated with the library, including chemical structures, analytical data, and plate locations.[5]

Conclusion

The preparation of a high-quality piperazine sulfonamide library is a strategic investment in the drug discovery process. By combining thoughtful library design, efficient synthetic strategies, and rigorous quality control, research organizations can significantly enhance their chances of identifying promising hit compounds. The protocols and principles outlined in this guide provide a solid foundation for the successful generation of these valuable screening assets. The versatility of the piperazine sulfonamide scaffold ensures its continued relevance in the ongoing quest for novel therapeutics.[7][8][9][16][17]

References

  • D. B. Kassel, High-throughput purification of compound libraries, Drug Discovery Today, 6(9), 471-477 (2001). [Link]

  • S. W. Kim, S. M. Bauer, and R. W. Armstrong, The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis, Journal of Combinatorial Chemistry, 5(3), 260-266 (2003). [Link]

  • M. T. Nazeri, A. Beygzade Nowee, and A. Shaabani, A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions, New Journal of Chemistry, 45(7), 3479-3484 (2021). [Link]

  • Charles River Laboratories, Compound Libraries. [Link]

  • Evotec, The Importance of a Well-Curated Compound Library in Hit Identification. [Link]

  • M. T. Nazeri, A. Beygzade Nowee, and A. Shaabani, A new one-pot synthesis of pseudopeptide connected to sulfonamide: Via the tandem N -sulfonylation/Ugi reactions, ResearchGate (2021). [Link]

  • C. J. Bungard et al., Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors, ACS Medicinal Chemistry Letters, 8(12), 1336-1341 (2017). [Link]

  • Vipergen, Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. [Link]

  • A. Dömling, Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application, Molecules, 25(23), 5737 (2020). [Link]

  • S. D. Kuduk et al., Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization, Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842 (2010). [Link]

  • WuXi AppTec, Quality Control for DNA-Encoded One-Bead-One-Compound (OBOC) Libraries, YouTube (2022). [Link]

  • University of Kansas, KU-HTS Compound Libraries. [Link]

  • F. A. Faizan et al., The medicinal chemistry of piperazines: A review, Chemical Biology & Drug Design, 101(1), 2-24 (2023). [Link]

  • Y. Wang et al., SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides, Chinese Journal of Chemistry, 40(1), 60-66 (2022). [Link]

  • M. A. Walters and M. A. Namdev, Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening, Journal of Biomolecular Screening, 16(2), 133-146 (2011). [Link]

  • Curia, Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]

  • S. Y. Abbas et al., Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives, Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 565-573 (2008). [Link]

  • C. M. J. Luo and W. H. Huang, A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage, Tetrahedron Letters, 47(18), 3051-3055 (2006). [Link]

  • P. Singh et al., Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety, International Journal of Pharmaceutical Sciences and Research, 7(4), 1546-1555 (2016). [Link]

  • F. A. Faizan et al., The medicinal chemistry of piperazines: A review, Scilit (2023). [Link]

  • A. Sandström et al., Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation, European Journal of Organic Chemistry, 2020(15), 2210-2218 (2020). [Link]

  • J. A. W. M. Grootenhuis et al., Solid phase synthesis of benzylamine-derived sulfonamide library, Bioorganic & Medicinal Chemistry Letters, 8(7), 735-738 (1998). [Link]

  • A. Sandström et al., Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation, European Journal of Organic Chemistry, 2020(15), 2210-2218 (2020). [Link]

  • Stanford University, Compound Libraries Available for HTS. [Link]

  • S. B. Khan et al., Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study, Bioorganic Chemistry, 75, 275-283 (2017). [Link]

  • C. J. Bungard et al., Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV‑1 Protease Inhibitors, Figshare (2017). [Link]

  • C. J. Bungard et al., Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors, OSTI.GOV (2017). [Link]

  • M. Akram et al., Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies, Journal of Biomolecular Structure & Dynamics, 1-13 (2024). [Link]

  • S. D. Roughley and A. M. Jordan, Expanding accessible chemical space through automated high-throughput experimentation, Nature Reviews Chemistry, 5, 363-379 (2021). [Link]

  • O. A. Olu-Igbiloba, H. Sitzmann, and G. Manolikakes, Reaction scope ‐ sulfonamide component, ResearchGate (2019). [Link]

  • Wikipedia, Solid-phase synthesis. [Link]

Sources

Scalable synthesis of 1-(Pentane-1-sulfonyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(Pentane-1-sulfonyl)piperazine HCl

Executive Summary

1-(Pentane-1-sulfonyl)piperazine Hydrochloride is a critical secondary amine building block utilized in the synthesis of diverse pharmaceutical agents, including GPCR ligands (e.g., 5-HT, Dopamine receptors) and enzyme inhibitors. While conceptually simple, the scalable synthesis of this intermediate presents a classic chemoselectivity challenge: differentiating the two equivalent nitrogen atoms of the piperazine ring to prevent the formation of the bis-sulfonated impurity, 1,4-bis(pentane-1-sulfonyl)piperazine.

This guide details a high-fidelity, scalable protocol utilizing a Boc-protection strategy. Unlike direct sulfonylation methods that rely on large excesses of piperazine to achieve selectivity, this route guarantees 1:1 stoichiometry, simplifies purification to a filtration step, and delivers a product meeting GMP-like purity specifications (>98%).

Strategic Route Analysis

To determine the optimal scalable path, we evaluated two primary synthetic strategies.

FeatureRoute A: Direct Sulfonylation Route B: Boc-Protection (Recommended)
Reagents Piperazine (5-10 eq), Pentanesulfonyl Chloride (1 eq)1-Boc-Piperazine (1 eq), Pentanesulfonyl Chloride (1 eq)
Selectivity Statistical (requires excess amine)Absolute (Steric/Chemical protection)
Major Impurity Bis-sulfonated piperazine (difficult removal)None (Bis-alkylation impossible)
Purification Distillation or Column ChromatographyCrystallization / Filtration
Scalability Limited by waste (excess amine recovery)High (Linear, atom-economical workup)

Decision: We utilize Route B for this protocol. Although the raw material cost is marginally higher, the elimination of chromatographic purification and the ease of salt formation make it superior for multi-gram to kilogram scales.

Reaction Mechanism & Workflow

The synthesis proceeds in two stages:

  • Nucleophilic Sulfonylation: 1-Boc-piperazine attacks the electrophilic sulfur of pentanesulfonyl chloride. Triethylamine (TEA) acts as a scavenger for the generated HCl.

  • Acidolytic Deprotection: The Boc group is cleaved using anhydrous HCl in dioxane, precipitating the final product as a pure hydrochloride salt.

SynthesisWorkflow cluster_impurities Impurity Control Reagents 1-Boc-Piperazine + Pentanesulfonyl Cl Step1 Step 1: Sulfonylation (DCM, TEA, 0°C -> RT) Reagents->Step1 Nucleophilic Attack Intermediate Intermediate: 1-Boc-4-(pentylsulfonyl)piperazine Step1->Intermediate Workup (Aq. Wash) Bis Bis-sulfonylation (BLOCKED) Step1->Bis Steric Prevention Step2 Step 2: Deprotection (4M HCl in Dioxane) Intermediate->Step2 Acidolysis Product Final Product: 1-(Pentane-1-sulfonyl)piperazine HCl (Precipitate) Step2->Product Filtration

Figure 1: Workflow for the selective synthesis of 1-(Pentane-1-sulfonyl)piperazine HCl, highlighting the impurity control mechanism.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(pentylsulfonyl)piperazine-1-carboxylate

Safety Note: Pentanesulfonyl chloride is a lachrymator and corrosive.[1] Handle in a fume hood. Reagents:

  • 1-Boc-piperazine (1.0 equiv)

  • 1-Pentanesulfonyl chloride (1.05 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (10 mL/g of substrate)

Procedure:

  • Preparation: Charge a round-bottom flask with 1-Boc-piperazine and DCM. Stir until fully dissolved.

  • Base Addition: Add TEA in one portion. Cool the mixture to 0°C using an ice bath.

    • Expert Insight: Cooling is critical.[2] Sulfonylation is exothermic. Uncontrolled heat can lead to degradation or hydrolysis of the sulfonyl chloride.

  • Addition: Add 1-Pentanesulfonyl chloride dropwise over 30 minutes. Maintain internal temperature <10°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The Boc-piperazine spot (ninhydrin active) should disappear.

  • Workup:

    • Wash organic layer with 1M HCl (2x) to remove excess TEA and any unreacted piperazine.

    • Wash with Sat. NaHCO₃ (2x) to neutralize residual acid.

    • Wash with Brine (1x).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Result: Thick, colorless to pale yellow oil. Yield typically 90-95% . This intermediate is usually pure enough for the next step without chromatography.

Step 2: Deprotection to 1-(Pentane-1-sulfonyl)piperazine HCl

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (5.0 equiv)[3]

  • Diethyl ether or MTBE (for precipitation)

Procedure:

  • Dissolution: Dissolve the oily intermediate in a minimum amount of 1,4-dioxane or DCM (approx 2 mL/g).

  • Acidification: Add 4M HCl in Dioxane dropwise at RT.

    • Observation: Gas evolution (Isobutylene/CO₂) will occur. Ensure the vessel is vented through a drying tube or bubbler.

  • Precipitation: Stir for 2–4 hours. A white precipitate (the product) will form as the reaction progresses.

    • Expert Insight: If precipitation is slow, add anhydrous Diethyl Ether or MTBE to drive the equilibrium and maximize recovery.

  • Isolation: Filter the solid under vacuum / inert atmosphere (nitrogen blanket).

    • Note: Hydrochloride salts of secondary amines can be hygroscopic. Minimize exposure to humid air.

  • Washing: Wash the filter cake with cold Diethyl Ether (3x) to remove traces of dioxane and Boc-byproducts.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Critical Quality Attributes (CQAs) & Data

AttributeSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (210 nm)
Identity Conforms to Structure¹H NMR (DMSO-d₆)
Residual Solvent < 5000 ppm (Dioxane)GC-HS

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

  • δ 9.20 (br s, 2H): NH₂⁺ protons (indicates salt formation).

  • δ 3.45 (m, 4H): Piperazine protons adjacent to Sulfonyl.

  • δ 3.15 (m, 4H): Piperazine protons adjacent to Amine.

  • δ 3.05 (t, 2H): α-methylene of pentyl chain (-SO₂-CH ₂-).

  • δ 1.65 (m, 2H): β-methylene.

  • δ 1.30 (m, 4H): Bulk methylene chain.

  • δ 0.88 (t, 3H): Terminal methyl group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Check reagent quality (sulfonyl chlorides degrade to sulfonic acids over time).
Product is "Gummy" (Step 2) Incomplete precipitationThe salt may be soluble in dioxane. Add excess Diethyl Ether or Hexane to force precipitation.
Yellow Coloration Oxidation or impuritiesRecrystallize from Ethanol/Ether. Ensure TEA used in Step 1 was colorless.
Incomplete Deprotection Insufficient Acid/TimeMonitor by TLC. If Boc-starting material remains, add more HCl/Dioxane and stir longer.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Retrieved from

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[4] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4][5][6][7] Journal of Peptide Research, 58(4), 338-341.[4][6] Link

  • Gómez-Palomino, A., & Cornella, J. (2019).[8] Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. (Context on sulfonyl chloride reactivity). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Pentanesulfonyl Chloride. Link

  • James, T., et al. (2014).[9] A modular lead-oriented synthesis of diverse piperazine scaffolds. Organic & Biomolecular Chemistry, 12, 2584-2591.[9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Pentane-1-sulfonyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pentane-1-sulfonyl)piperazine hydrochloride is a critical building block in medicinal chemistry, often serving as a "linker" or solubility-enhancing moiety.[1] The primary challenge in its preparation is the formation of the 1,4-bis(pentane-1-sulfonyl)piperazine impurity (the "bis-impurity") and the difficulty in crystallizing the mono-HCl salt due to the lipophilic pentyl chain, which can lead to "oiling out."

This guide moves beyond generic advice, providing a chemically grounded troubleshooting system. The core purification logic exploits the basicity differential between the mono-substituted product (basic secondary amine) and the bis-substituted impurity (non-basic sulfonamide).

Part 1: Troubleshooting Guide (Q&A)

Category A: Impurity Removal[2][3][4][5]

Q1: I have persistent levels (5-10%) of the bis-sulfonated impurity in my crude material. Recrystallization isn't removing it. What should I do?

Diagnosis: The bis-impurity (1,4-bis(pentane-1-sulfonyl)piperazine) lacks a basic nitrogen, whereas your target molecule (the mono-sulfonamide) retains one basic secondary amine.[1] Standard recrystallization often fails because the lipophilic pentyl chains make both compounds co-soluble in organic solvents.

Solution: You must perform a pH-Switch Extraction (Acid-Base Workup) before salt formation.[1] This is the most robust method for this specific class of molecules.

  • The Fix: Dissolve the crude free base in Ethyl Acetate (EtOAc). Extract this organic layer with aqueous 1M HCl.

    • Result: The target mono-amine protonates and moves into the water layer. The non-basic bis-impurity stays in the EtOAc layer.

    • Recovery: Discard the EtOAc. Basify the aqueous layer (pH > 10) with NaOH, then extract the pure mono-product back into fresh EtOAc [1].

Q2: My product has a pink or brownish hue instead of being white. Is it degraded?

Diagnosis: This discoloration typically arises from trace oxidation of residual unreacted piperazine or trapped metal ions if metal catalysis was used upstream. Piperazine derivatives are prone to air-oxidation, forming N-oxides or radical coupling products that are highly colored even at ppm levels.[1]

Solution:

  • Charcoal Treatment: During the final recrystallization (see Protocol B), add 5 wt% activated carbon to the hot alcoholic solution. Stir for 15 minutes and filter hot through Celite.

  • Salt Wash: Wash the final HCl salt filter cake with cold diethyl ether. Colored impurities often reside on the crystal surface and are lipophilic enough to be washed away by ether [2].

Category B: Crystallization & Solid State Issues

Q3: Upon adding HCl, my product "oiled out" (separated as a gum) instead of precipitating as a solid. How do I fix this?

Diagnosis: The pentyl chain adds significant flexibility and lipophilicity, lowering the melting point and increasing solubility in non-polar solvents. Oiling out occurs when the product phase-separates as a liquid before it can organize into a crystal lattice.[2]

Solution:

  • Immediate Fix: Re-heat the mixture until the oil dissolves (add a small amount of MeOH if necessary). Remove the heat source and let it cool very slowly in a Dewar flask or oil bath. Vigorous stirring is critical during cooling to induce nucleation.

  • Solvent Switch: Avoid using only Diethyl Ether or Hexanes as the anti-solvent. Switch to a system like Isopropanol (IPA) / Ethyl Acetate . The slightly higher polarity of EtOAc prevents the rapid phase separation that leads to oiling [3].

Q4: The HCl salt is hygroscopic and becomes sticky after filtration. How should I handle it?

Diagnosis: Alkyl-sulfonyl piperazine salts can be hygroscopic, especially if excess HCl is trapped in the lattice or if the salt is amorphous.

Solution:

  • Drying: Dry the salt in a vacuum oven at 40-50°C over

    
     or silica gel desiccant for at least 24 hours.
    
  • Form Control: Ensure you have a crystalline form. Amorphous solids absorb water much faster. If the solid is amorphous (glassy), perform a slow recrystallization from hot Isopropanol to tighten the lattice [4].

Part 2: Detailed Experimental Protocols

Protocol A: Chemoselective Purification (The "pH-Switch")

Use this method on the crude free base to remove bis-impurities.[1]

StepActionMechanistic Rationale
1 Dissolve crude residue in EtOAc (10 mL/g).Solubilizes both mono- and bis-products.[1]
2 Extract with 1M aqueous HCl (3 x 5 mL/g).Critical Step: Target molecule (

) becomes ionic (

) and enters water.[1] Bis-impurity remains neutral and stays in EtOAc.
3 Keep the Aqueous Layer. Discard Organic Layer.Physically removes the bis-impurity.
4 Adjust Aqueous layer pH to 12-14 using 4M NaOH.[1]Deprotonates the target molecule, returning it to a lipophilic free base.
5 Extract Aqueous layer with DCM or EtOAc (3 x).Recovers purified target.
6 Dry (Na₂SO₄) and concentrate.[3]Yields chemically pure free base ready for salting.
Protocol B: Controlled HCl Salt Formation & Crystallization

Use this method to convert the purified free base into a stable, white solid.

  • Dissolution: Dissolve 10 g of purified free base in Isopropanol (IPA) (50 mL). Heat to 40°C to ensure complete dissolution.

  • Acid Addition: Slowly add 1.1 equivalents of HCl (preferably 4M in Dioxane or concentrated aqueous HCl if water tolerance is high).

    • Note: Do not use a large excess of HCl; this promotes hygroscopicity.

  • Nucleation: If precipitate does not form immediately, scratch the flask walls with a glass rod or add a seed crystal.[2]

  • Anti-solvent Addition: Dropwise, add Ethyl Acetate (approx. 50 mL) while stirring.

    • Troubleshooting: If oiling occurs, stop addition, reheat to clarity, and cool slower.

  • Isolation: Cool to 0°C for 2 hours. Filter the white solid.[4]

  • Washing: Wash the cake with a 1:1 mixture of Cold IPA/EtOAc, followed by pure Diethyl Ether.

Part 3: Visualizations

Figure 1: The "pH-Switch" Purification Logic

This diagram illustrates the fate of impurities during the extraction process.

PurificationLogic Crude Crude Mixture (Mono-Product + Bis-Impurity) EtOAc_Acid Dissolve in EtOAc Add 1M HCl (aq) Crude->EtOAc_Acid Org_Layer Organic Layer (EtOAc) EtOAc_Acid->Org_Layer Partition Aq_Layer Aqueous Layer (Acidic pH < 2) EtOAc_Acid->Aq_Layer Partition Bis_Impurity Bis-Impurity (Neutral Sulfonamide) REMOVED Org_Layer->Bis_Impurity Contains Mono_Salt Target Molecule (Protonated Salt) Aq_Layer->Mono_Salt Contains Basify Add NaOH (pH > 12) Extract with DCM Aq_Layer->Basify Final_Product Pure Free Base (Ready for HCl Salt Formation) Basify->Final_Product

Caption: Separation of mono-sulfonylated target from bis-sulfonylated impurity using basicity difference.

Figure 2: Crystallization Troubleshooting Decision Tree

CrystallizationTree Start Start: Add HCl to Free Base Check Observation? Start->Check Solid White Precipitate Check->Solid Oil Oiling Out / Gum Check->Oil NoSolid Clear Solution (No Solid) Check->NoSolid Success Filter & Dry Solid->Success Action_Oil 1. Reheat to dissolve 2. Add Seed Crystal 3. Cool Slowly Oil->Action_Oil Action_NoSolid 1. Concentrate volume 2. Add Anti-solvent (EtOAc/Ether) 3. Scratch Glass NoSolid->Action_NoSolid Action_Oil->Success If fixed Action_NoSolid->Success If fixed

Caption: Step-by-step decision matrix for handling common crystallization failures.

Part 4: Impurity Profile Data

Impurity NameStructure CharacteristicsOriginRemoval Strategy
Bis-sulfonamide Non-basic, LipophilicOver-reaction of piperazine with 2 eq. of sulfonyl chloride.[1]Acid/Base Extraction (Protocol A). Insoluble in acidic water.
Piperazine Highly basic, Polar, Water solubleUnreacted starting material.[1][5]Water Wash . Remains in aqueous layer during final DCM extraction of free base.
Sulfonic Acid Acidic, Water solubleHydrolysis of pentanesulfonyl chloride.Alkaline Wash . Forms salt and stays in aqueous layer during basic extraction.

References

  • BenchChem Technical Support. (2025).[2][6] Purification of Piperazine-Containing Compounds: Troubleshooting Guide. Retrieved from [1]

  • ResearchGate Community. (2017).[7] Purification of organic hydrochloride salt? Retrieved from

  • Google Patents. (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof (MX2011006590A). Retrieved from

  • Liberty University. (2019). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [1]

Sources

Technical Support Center: Management and Removal of Bis-Sulfonyl Impurities in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of mono-functionalized piperazines, the formation of


-bis(sulfonyl)piperazine  (the "bis" byproduct) is the most common failure mode. Whether you are using the Fukuyama amine synthesis  (Nosyl strategy) or standard protection (Tosyl/Mesyl), the high nucleophilicity of the secondary amine often leads to symmetric over-functionalization.

This guide provides authoritative protocols for preventing formation, purifying the desired mono-product, and deprotecting the sulfonyl group.

Module 1: Diagnostic & Prevention (Root Cause Analysis)

Before attempting purification, verify your reaction parameters. The formation of bis-sulfonyl byproducts is kinetically driven by the relative concentration of the electrophile vs. the nucleophile.

The Mechanism of Failure

Piperazine has two equivalent secondary amines. Once the first amine reacts (forming the mono-sulfonamide), the second amine remains nucleophilic. Although the sulfonyl group is electron-withdrawing, the ethylene bridge insulates the second nitrogen, leaving it basic enough (pKa ~8-9) to react with excess sulfonyl chloride.

Prevention Protocol
ParameterStandard RecommendationScientific Rationale
Stoichiometry 3.0 - 5.0 equiv of PiperazineHigh excess ensures the sulfonyl chloride is consumed by free piperazine before it encounters the mono-product.
Addition Rate Dropwise (Slow) Keeps the instantaneous concentration of sulfonyl chloride low relative to piperazine.
Temperature 0 °C to -10 °C Lower temperature increases the selectivity between the highly nucleophilic free piperazine and the slightly less nucleophilic mono-product.
Solvent DCM or THF Standard non-protic solvents. Avoid DMF if possible during the protection step to simplify workup.

Module 2: Purification Strategies (The "Removal" Solution)

If you have a mixture of Mono-sulfonyl and Bis-sulfonyl piperazine, chromatography is often unnecessary. You can exploit the drastic difference in basicity between the two species.

Method A: The "pH Switch" Extraction (Liquid-Liquid)

Best for: General purification of <10g scales.

Principle:

  • Mono-sulfonyl piperazine: Contains one free secondary amine. It is Basic (can be protonated).

  • Bis-sulfonyl piperazine: Contains two sulfonamides. It is Neutral (cannot be protonated by dilute acid).

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in DCM (Dichloromethane).

  • Acid Wash: Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Result: The Mono-product protonates and moves to the Aqueous Phase .

    • Result: The Bis-impurity remains in the Organic Phase .

  • Separation: Discard the organic phase (contains bis-impurity and non-basic byproducts).

  • Basification: Cool the aqueous phase to 0°C. Slowly add 4M NaOH until pH > 12.

    • Result: The Mono-product deprotonates and precipitates or oils out.

  • Recovery: Extract the basic aqueous phase with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.
Method B: Selective Salt Precipitation

Best for: Scale-up (>10g) or when the mono-product is crystalline.

Protocol:

  • Dissolve the crude mixture in Acetone or Ethanol .

  • Add Glacial Acetic Acid (1.1 equiv relative to theoretical mono-product).

  • Cool to 0°C.

  • The Mono-sulfonyl piperazine acetate salt often crystallizes out, while the neutral bis-impurity remains in solution.

Visual Workflow: Acid/Base Purification

PurificationLogic node_start Crude Mixture (Mono + Bis + Impurities) node_dcm Dissolve in DCM node_start->node_dcm node_acid Add 1M HCl (Liquid-Liquid Extraction) node_dcm->node_acid node_org_layer Organic Layer (Contains Bis-Sulfonyl) node_acid->node_org_layer Neutral Species node_aq_layer Aqueous Layer (Contains Mono-H+) node_acid->node_aq_layer Protonated Species node_discard Discard / Recycle (Bis-Byproduct) node_org_layer->node_discard node_base Basify (pH > 12) Add NaOH node_aq_layer->node_base node_extract Extract with DCM Dry & Concentrate node_base->node_extract node_final Pure Mono-Sulfonyl Piperazine node_extract->node_final

Figure 1: Purification logic flow separating basic mono-sulfonamides from neutral bis-sulfonamides.

Module 3: Chemical Deprotection (Cleavage)

If your goal is to remove the sulfonyl group entirely (e.g., using Nosyl as a temporary protecting group in Fukuyama synthesis), use the following protocols.

Protocol A: Nosyl Deprotection (The "Odorless" Modern Method)

Standard Thiophenol methods are effective but toxic and malodorous. This protocol uses Mercaptoacetic acid.

  • Reagents: Mercaptoacetic acid (thioglycolic acid), LiOH or Cs₂CO₃, DMF.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) via a Meisenheimer complex.
    
  • Dissolve the N-nosyl piperazine in DMF (0.1 M).

  • Add Mercaptoacetic acid (2.0 equiv) and LiOH (3.0 equiv).

  • Stir at Room Temperature for 1–3 hours. Monitor by TLC (The solution often turns bright yellow).

  • Workup: Dilute with water. If the product is the free amine, acidify to pH 2, wash with ether (removes byproduct), then basify and extract with DCM.

Protocol B: Tosyl Deprotection (Harsh Conditions)

Tosyl groups are significantly harder to remove than Nosyl groups.

  • Method: Mg / MeOH (reductive cleavage).

    • Dissolve N-tosyl piperazine in anhydrous Methanol.

    • Add Magnesium turnings (5–10 equiv) and catalytic iodine.

    • Sonicate or reflux until Mg is consumed.

    • Note: This method is often low-yielding for piperazines.[1] The Na / Naphthalene method is stronger but requires strictly anhydrous conditions.

Troubleshooting & FAQ

Q: I used excess piperazine, but I still see Bis-product on TLC. Why? A: You likely added the sulfonyl chloride too fast or in a solid chunk. This creates localized zones of high concentration where the Mono-product competes with the free piperazine. Solution: Dissolve the sulfonyl chloride in DCM and add it dropwise over 30 minutes to the cooled piperazine solution.

Q: My Mono-nosyl piperazine is not precipitating during the "pH Switch." A: Piperazine derivatives are highly water-soluble.

  • Ensure you have saturated the aqueous phase with NaCl (Brine) before the final extraction.

  • Use Chloroform/Isopropanol (3:1) instead of pure DCM for the extraction solvent to improve recovery of polar amines.

Q: Can I use the "pH Switch" for Bis-nosyl removal? A: Yes. The Bis-nosyl compound has no basic nitrogen. It will stay in the organic layer during the acid wash. The Mono-nosyl compound (which has one free amine) will go into the water.

Q: I am doing Fukuyama synthesis. Should I deprotect the Mono-nosyl before or after the second alkylation? A: You must alkylate the second nitrogen (if that is your goal) before deprotection. The Nosyl group activates the sulfonamide nitrogen (pKa ~11) for Mitsunobu or alkyl halide reactions. If you deprotect first, you lose this activation.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (4th ed.). Wiley-Interscience. (Refer to Sulfonamide section).

Sources

Technical Support Center: Recrystallization of Piperazine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the recrystallization of piperazine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are working with these compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. My goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to optimize your purification processes.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common problems encountered during the recrystallization of piperazine hydrochloride salts.

Issue 1: My piperazine hydrochloride salt is "oiling out" instead of forming crystals.

Question: I've dissolved my crude piperazine dihydrochloride in a hot solvent, but upon cooling, it separates as an oily layer instead of forming distinct crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" is a common issue in recrystallization and typically occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point.[1][2] For piperazine salts, which can have depressed melting points due to impurities, this is a frequent challenge.

Root Causes & Solutions:

  • High Impurity Level: Significant amounts of impurities can lower the melting point of your compound, making it more prone to oiling out.

    • Solution: Consider a pre-purification step. If your impurities are non-polar, a wash with a solvent like diethyl ether (in which piperazine hydrochloride is poorly soluble) might be effective.[3] For other types of impurities, a preliminary purification by column chromatography might be necessary.

  • Cooling Too Rapidly: If the solution is cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil.[4]

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. You can further slow the cooling by insulating the flask.

  • Inappropriate Solvent Choice: The solvent system may not be optimal.

    • Solution 1 (Add More Solvent): The concentration of your salt in the solution might be too high. Try reheating the mixture to dissolve the oil and then add a small amount of additional hot solvent to decrease the saturation level.[2][4]

    • Solution 2 (Change Solvents): If adding more solvent doesn't work, you may need to switch to a different solvent or a mixed solvent system. For piperazine hydrochlorides, which are polar, polar protic solvents are often a good starting point.[5]

Issue 2: Very low or no crystal formation upon cooling.

Question: I've followed the recrystallization protocol, but after cooling, I'm getting a very poor yield, or in some cases, no crystals at all. What should I do?

Answer:

This is one of the most frequent problems in recrystallization and usually points to an issue with solvent volume or nucleation.[2]

Root Causes & Solutions:

  • Too Much Solvent: This is the most common reason for low or no yield.[2][4] If an excessive amount of solvent is used, the solution may not become saturated upon cooling, preventing crystallization.

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. Once you observe the formation of solid material or cloudiness at the surface, allow it to cool again.[2]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. In this state, crystallization needs a trigger.

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Solution 2 (Seeding): If you have a small crystal of the pure piperazine hydrochloride salt, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[2]

  • Compound is Highly Soluble at Low Temperatures: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

    • Solution: You will likely need to switch to a different solvent or employ a mixed-solvent system. Find a solvent in which your compound is soluble when hot but poorly soluble when cold.

Issue 3: The recrystallized product is not pure.

Question: I've performed the recrystallization, but my analytical data (e.g., NMR, melting point) shows that the product is still impure. How can I improve the purity?

Answer:

The goal of recrystallization is purification, so obtaining an impure product indicates that the process needs optimization.

Root Causes & Solutions:

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[4]

    • Solution: Slow down the crystallization process. This can be achieved by using a slightly larger volume of solvent and allowing the solution to cool more slowly.

  • Inadequate Washing: Impurities can remain on the surface of the crystals if they are not washed properly after filtration.

    • Solution: Wash the filtered crystals with a small amount of cold recrystallization solvent. It's crucial that the solvent is cold to minimize the dissolution of your purified product.

  • Co-crystallization of Impurities: If an impurity has similar solubility properties to your desired compound, it may crystallize along with it.

    • Solution: A second recrystallization is often effective in removing such impurities. Alternatively, you may need to consider a different purification technique, such as column chromatography, or a different recrystallization solvent that has a greater solubility difference between your product and the impurity.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing piperazine hydrochloride salts?

A1: Piperazine hydrochloride salts are polar and ionic in nature. Therefore, polar solvents are the most suitable choice.[5]

  • Good Starting Choices:

    • Water: Piperazine dihydrochloride is highly soluble in water, and this solubility increases with temperature, making it a viable option.[5] However, due to its high solubility, achieving a good yield can sometimes be challenging.

    • Alcohols (Ethanol, Methanol, Isopropanol): These are excellent choices. Piperazine dihydrochloride is soluble in hot ethanol and methanol, and its solubility decreases significantly upon cooling.[5][6] Isopropanol has also been successfully used.[7]

  • Poor Choices:

    • Non-polar Aprotic Solvents (e.g., Hexane, Diethyl Ether): Piperazine hydrochloride salts are generally insoluble in these solvents.[3][8]

Q2: How do I choose a suitable solvent system for a new piperazine derivative?

A2: The principle of "like dissolves like" is a good starting point. Since you are working with a polar salt, you'll want to test polar solvents.

Here is a systematic approach to solvent selection:

G start Start: Crude Piperazine HCl Salt test_solubility Test Solubility in Small-Scale Trials (e.g., Ethanol, Methanol, Water, Isopropanol) start->test_solubility soluble_hot Is it soluble in a hot solvent? test_solubility->soluble_hot insoluble_cold Is it insoluble in the same solvent when cold? soluble_hot->insoluble_cold Yes mixed_solvent Consider a Mixed-Solvent System soluble_hot->mixed_solvent No single_solvent Use a Single-Solvent Recrystallization insoluble_cold->single_solvent Yes insoluble_cold->mixed_solvent No no No yes Yes

Caption: A flowchart for selecting a recrystallization solvent.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude piperazine salt (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.

  • If it dissolves when hot, place the test tube in an ice bath and observe if crystals form.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and forms abundant crystals upon cooling.

Q3: When should I use a mixed-solvent system?

A3: A mixed-solvent system is beneficial when you cannot find a single solvent that meets the ideal criteria for recrystallization.[1] This is often the case when your compound is either too soluble or not soluble enough in common solvents.

How it Works: You use a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[1][9]

General Protocol for Mixed-Solvent Recrystallization:

  • Dissolve your crude piperazine salt in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).[9] This indicates that the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]

  • Allow the solution to cool slowly to induce crystallization.

A common and effective mixed-solvent system for polar compounds like piperazine salts is an alcohol/water mixture (e.g., ethanol/water).

Q4: Can I recrystallize the piperazine free base instead of the hydrochloride salt?

A4: While possible, recrystallizing the free base can be more challenging. Piperazine itself is a deliquescent solid, meaning it readily absorbs moisture from the air, which can complicate the crystallization process.[3] The hydrochloride salts are generally more stable and have better-defined crystalline structures, making them more amenable to recrystallization.[8] If your final desired product is the free base, it is often more effective to recrystallize the salt to achieve high purity and then neutralize it in a final step to regenerate the free base.

Data Presentation

The solubility of piperazine and its dihydrochloride salt is a critical factor in selecting an appropriate recrystallization solvent. The following table summarizes this information.

CompoundSolventSolubilityReference(s)
Piperazine WaterFreely Soluble[3]
Ethylene GlycolFreely Soluble[3]
Diethyl EtherPoorly Soluble[3]
Piperazine Dihydrochloride WaterHighly Soluble[5][6]
MethanolSlightly Soluble to Soluble[5][6]
EthanolSlightly Soluble to Soluble[5][6]
Organic Solvents (general)Insoluble[8]

Visualizations

Experimental Workflow: Single-Solvent Recrystallization

The following diagram outlines the key steps in a standard single-solvent recrystallization process for piperazine hydrochloride salts.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude salt in minimum hot solvent hot_filter 2. (Optional) Hot filtration to remove insoluble impurities dissolve->hot_filter cool 3. Cool solution slowly to induce crystallization hot_filter->cool vac_filter 4. Isolate crystals via vacuum filtration cool->vac_filter wash 5. Wash crystals with cold solvent vac_filter->wash dry 6. Dry crystals under vacuum wash->dry pure_product Pure Piperazine HCl Salt dry->pure_product

Caption: A standard workflow for single-solvent recrystallization.

References

  • Vertex AI Search. (n.d.). Piperazine dihydrochloride - Solubility of Things.
  • Wikipedia. (2024, December 17). Piperazine. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved February 13, 2026, from [Link]

  • Krasavin, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 13, 2026, from [Link]

  • Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13. [Link]

  • G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride USP.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved February 13, 2026, from [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved February 13, 2026, from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 13, 2026, from [Link]

Sources

Validation & Comparative

Comparing biological activity of pentyl vs methyl sulfonyl piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkyl Chain Trade-Off

In medicinal chemistry, the sulfonyl piperazine scaffold is a privileged structure found in diverse therapeutic agents, from antipsychotics to kinase inhibitors. The substitution on the sulfonyl group dictates the molecule's physicochemical profile and binding mode. This guide compares the Methyl Sulfonyl Piperazine (MSP) , representing the compact, polar baseline, against the Pentyl Sulfonyl Piperazine (PSP) , representing a lipophilic, medium-chain variant.

Key Takeaway: While MSPs generally offer superior metabolic stability and solubility (lower LogP), PSPs are often employed to exploit distal hydrophobic pockets within a binding site, potentially increasing potency at the cost of "drug-likeness" (solubility and metabolic clearance).

Physicochemical Profile Comparison

The transition from a C1 (methyl) to a C5 (pentyl) chain fundamentally alters the molecular descriptors. The following data highlights the shift in lipophilicity and steric demand.

FeatureMethyl Sulfonyl Piperazine (MSP) Pentyl Sulfonyl Piperazine (PSP) Impact on Bioactivity
Steric Bulk Low (Compact)High (Flexible chain)MSP fits tight pockets; PSP requires a hydrophobic channel.
Lipophilicity (cLogP) ~0.5 - 1.0 (Baseline)~2.5 - 3.0 (+ ~2.0 units)PSP has higher membrane permeability but lower aqueous solubility.
Rotatable Bonds 0 (on substituent)4 (on substituent)PSP incurs a higher entropic penalty upon binding unless compensated by enthalpy.
Polar Surface Area Unchanged (Sulfonyl core)UnchangedDifferences are driven purely by the hydrophobic alkyl tail.
Ligand Efficiency (LE) HighLowerPSP adds mass (MW +56) requires significant potency gain to maintain LE.

Biological Activity & SAR Analysis

The biological divergence between MSP and PSP is driven by the Shape Complementarity and Hydrophobic Effect within the target protein.

A. The "Methyl" Advantage (Compact Binding)
  • Mechanism: MSPs are preferred when the sulfonyl group acts as a solvent-exposed anchor or when the binding pocket is sterically restricted. The methyl group provides just enough bulk to cap the sulfone without clashing with protein residues.

  • Case Study (PI3K Inhibitors): In the development of PI3K

    
     inhibitors like CYH33 , the methyl sulfonyl moiety forms a compact interaction. Extending this to a pentyl group would likely cause steric clash with the hinge region or solvent front residues, drastically reducing potency (
    
    
    
    ).
  • Key Insight: Methyl is the "safe" starting point for fragment-based design.

B. The "Pentyl" Advantage (Hydrophobic Reach)
  • Mechanism: PSPs are utilized when the target possesses a deep, lipophilic tunnel or a distal hydrophobic pocket. The flexible C5 chain can traverse a "gatekeeper" region to anchor the molecule via Van der Waals interactions.

  • Case Study (GlyT-1 Inhibitors): In SAR studies of Glycine Transporter-1 (GlyT-1) inhibitors, extending alkyl chains on the sulfonyl group (e.g., propyl to pentyl) was explored to optimize brain penetration and potency. The longer chain can interact with hydrophobic residues (e.g., Leucine, Phenylalanine) deeper in the transporter vestibule.

  • Trade-off: While potency often increases with chain length (up to a "cutoff" point), non-specific binding (NSB) to plasma proteins also rises significantly with the pentyl group.

Visualizing the Signaling & Binding Logic

SAR_Logic Target Biological Target (Binding Pocket) Outcome_MSP High Solubility Low Steric Clash Baseline Potency Target->Outcome_MSP Result (MSP) Outcome_PSP High Lipophilicity Hydrophobic Contact Metabolic Liability Target->Outcome_PSP Result (PSP) MSP Methyl Sulfonyl Piperazine (C1) MSP->Target Fits Small Pockets PSP Pentyl Sulfonyl Piperazine (C5) PSP->Target Probes Distal Hydrophobic Regions Metabolic_Risk Omega-Oxidation (Chain Hydroxylation) Outcome_PSP->Metabolic_Risk Cytochrome P450 Oxidation

Figure 1: Decision logic for selecting Methyl vs. Pentyl substituents based on binding pocket characteristics.

ADME/Tox Profile: The Metabolic Liability

The most critical differentiator for drug development is the metabolic fate of the alkyl chain.

  • Methyl Stability: The methyl-sulfonyl group is generally robust against oxidative metabolism. It is a "metabolic sink."

  • Pentyl Liability: The n-pentyl chain is highly susceptible to Cytochrome P450 (CYP) mediated oxidation.

    • 
      -oxidation:  Hydroxylation at the terminal carbon.
      
    • 
      -1 oxidation:  Hydroxylation at the penultimate carbon.
      
    • Consequence: This rapid clearance reduces the half-life (

      
      ) of PSP derivatives in vivo, often requiring further modification (e.g., fluorination) to block metabolic soft spots.
      

Experimental Protocols

To objectively compare these derivatives in your own lab, follow these standardized protocols.

Protocol A: General Synthesis (Sulfonylation)
  • Objective: Synthesize N-sulfonyl piperazine derivatives.

  • Reagents: Piperazine core, Methanesulfonyl chloride (for MSP) or 1-Pentanesulfonyl chloride (for PSP), Triethylamine (TEA), DCM.

  • Dissolve the piperazine derivative (1.0 eq) in anhydrous DCM at 0°C.

  • Add TEA (1.5 eq) and stir for 10 min.

  • Dropwise add the respective sulfonyl chloride (1.1 eq).

  • Warm to RT and stir for 4-6 hours (Monitor via TLC/LCMS).

  • Purification: MSPs often precipitate or require simple extraction. PSPs are "greasier" and usually require Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Lipophilicity Assay (Shake-Flask Method)
  • Objective: Determine LogP experimentally.

  • System: Octanol/Water (pH 7.4 buffer).

  • Prepare mutually saturated 1-octanol and phosphate buffer.

  • Dissolve test compound (MSP or PSP) in the octanol phase.

  • Mix with buffer phase and shake for 1 hour at 25°C.

  • Centrifuge to separate phases.

  • Analyze concentration in both phases via HPLC-UV.

    • Expectation: MSP ratio ~1:1 to 5:1. PSP ratio >100:1.

Protocol C: Microsomal Stability Assay
  • Objective: Quantify metabolic clearance (Intrinsic Clearance,

    
    ).
    
  • Incubate compound (1

    
    M) with Liver Microsomes (human/rat) and NADPH regenerating system at 37°C.
    
  • Sample at t = 0, 5, 15, 30, 60 min.

  • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analyze via LC-MS/MS.

  • Plot: ln(concentration) vs time.

    • Validation: MSP should show <20% loss over 60 min. PSP will likely show >50% loss (high clearance) due to alkyl chain oxidation.

Workflow Visualization

Workflow Start Start: Piperazine Core Synth Sulfonylation (R-SO2-Cl) Start->Synth Branch_M Methyl (C1) Synth->Branch_M Branch_P Pentyl (C5) Synth->Branch_P Assay_LogP LogP Assay (Solubility Check) Branch_M->Assay_LogP Expect Low LogP Branch_P->Assay_LogP Expect High LogP Assay_Metab Microsomal Stability (Metabolic Liability) Assay_LogP->Assay_Metab Decision Lead Selection Assay_Metab->Decision Compare t1/2

Figure 2: Experimental workflow for comparative evaluation of sulfonyl piperazine derivatives.

References

  • Cioffi, C. L., et al. (2013).[1] "Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1." Bioorganic & Medicinal Chemistry Letters. Link

  • Xiang, H. Y., et al. (2021).[2][3] "Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor." European Journal of Medicinal Chemistry. Link

  • Caccia, S., et al. (1985). "Lipophilicity and disposition of 1-aryl-piperazines in the rat." Xenobiotica. Link

  • Zhang, T., et al. (2017). "Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay." ACS Infectious Diseases. Link

  • Bhatt, A., et al. (2016). "Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety." Medicinal Chemistry (Los Angeles).[4] Link

Sources

A Senior Application Scientist's Guide to Crystal Structure Analysis of Piperazine Sulfonamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the precise solid-state characterization of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental cornerstone of a successful therapeutic agent. For ionizable compounds like those containing piperazine and sulfonamide moieties, salt formation is a critical strategy to enhance otherwise poor physicochemical properties such as solubility and dissolution rate.[1][2] However, the formation of a salt introduces a new layer of complexity: polymorphism. Different crystalline forms, or polymorphs, of the same salt can exhibit drastically different properties, impacting everything from bioavailability and stability to manufacturability.[3][4][5]

This guide provides an in-depth comparison of the essential analytical techniques for the crystal structure analysis of piperazine sulfonamide salts. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data.

The Critical Role of Salt and Polymorph Screening

The journey begins with the selection of an appropriate salt former. The goal is to identify a counterion that not only improves the desired properties of the piperazine sulfonamide but also forms a stable, well-defined crystalline solid.[6] This process, known as salt screening, is an empirical exercise that necessitates the synthesis and characterization of multiple salt candidates.

The potential for different polymorphic forms to exist for a given salt is a significant consideration.[3] These polymorphs, while chemically identical, differ in their crystal lattice arrangements.[4] Such differences can lead to variations in solubility, melting point, hygroscopicity, and chemical reactivity.[3] The International Council for Harmonisation (ICH) guidelines mandate the investigation and control of polymorphism for new drug substances.[3][7]

A Comparative Analysis of Key Characterization Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of piperazine sulfonamide salts. No single technique can provide a complete picture; rather, the data from each method are pieces of a puzzle that, when assembled, reveal the true solid-state nature of the material.

X-Ray Diffraction (XRD): The Gold Standard for Structural Elucidation

X-ray diffraction is the definitive method for determining the atomic and molecular structure of crystalline materials.[8][9][10][11] It is broadly categorized into two techniques: Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD).

  • Single-Crystal X-Ray Diffraction (SCXRD): SCXRD provides an unambiguous three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation.[8][12][13] This technique is unparalleled for confirming the formation of a salt through the location of protons and for elucidating the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal packing.[14][15] The primary, and often most significant, challenge in SCXRD is the cultivation of a high-quality single crystal of suitable size and perfection.[8][13]

  • Powder X-Ray Diffraction (PXRD): PXRD is an indispensable tool for the routine analysis of polycrystalline materials.[3][9] It generates a characteristic "fingerprint" for a specific crystalline phase, making it ideal for identifying polymorphs, monitoring phase purity, and performing quality control during manufacturing.[11][16][17] As mandated by ICH guidelines, PXRD is a key technique for characterizing and controlling crystalline forms.[3]

Experimental Protocol: Polymorph Screening using PXRD

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the piperazine sulfonamide salt to ensure a random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, even surface.

  • Data Collection: Collect the PXRD pattern over a suitable 2θ range (e.g., 2-40°) using a modern diffractometer.

  • Data Analysis: Compare the resulting diffractogram to those of other batches and to a reference pattern if available. The presence of different peaks or shifts in peak positions indicates a different polymorphic form.

Thermal Analysis: Probing Thermodynamic Relationships

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide crucial information about the thermal properties and stability of piperazine sulfonamide salts.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] It is used to determine melting points, enthalpies of fusion, and to detect solid-state phase transitions between polymorphs.[14][15][19] By comparing the thermal events of different crystalline forms, one can infer their relative thermodynamic stability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying the presence of solvates or hydrates by detecting weight loss at specific temperatures.

Experimental Protocol: Thermal Analysis of Polymorphs

  • Sample Preparation: Accurately weigh 2-5 mg of the piperazine sulfonamide salt into an aluminum DSC pan.

  • DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Record the heat flow to identify melting endotherms and solid-solid transitions.

  • TGA Analysis: Heat a separate 5-10 mg sample at a similar rate in the TGA. Monitor for any mass loss, which would indicate the presence of solvent or water.

Spectroscopic Techniques: Complementary Structural Insights

Vibrational spectroscopy and solid-state Nuclear Magnetic Resonance (NMR) offer complementary information to XRD and thermal analysis.

  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. Changes in the crystal packing and intermolecular interactions between polymorphs can lead to subtle but discernible shifts in the vibrational spectra, making them useful for polymorph identification.[14][15]

  • Solid-State NMR (ssNMR): ssNMR is a powerful technique for studying the local environment of atomic nuclei in the solid state. It can distinguish between different polymorphic forms based on differences in chemical shifts and relaxation times.

Data Presentation: A Comparative Summary

To facilitate a clear comparison between different potential salt forms or polymorphs, it is essential to present the collected data in a structured and easily digestible format.

PropertyMethodSalt Form ASalt Form BRationale for Comparison
Crystal System SCXRDMonoclinicOrthorhombicProvides fundamental information about the crystal lattice.
Space Group SCXRDP2₁/cPna2₁Defines the symmetry elements within the unit cell.
Melting Point (°C) DSC185.2192.5A key indicator of thermal stability; higher melting points often suggest greater lattice energy.
Enthalpy of Fusion (J/g) DSC95.3110.8Relates to the energy required to break the crystal lattice.
Aqueous Solubility (mg/mL at 25°C) Shake-Flask2.50.8A critical parameter for bioavailability; higher solubility is often desirable.[1][20]
Hygroscopicity DVSLowModerateThe tendency to absorb moisture, which can impact stability and handling.
Key PXRD Peaks (2θ) PXRD8.1, 12.5, 16.39.7, 14.2, 18.9The unique "fingerprint" for each crystalline form.[3]

Visualizing the Workflow: From Salt Selection to Characterization

The process of analyzing piperazine sulfonamide salts can be visualized as a logical workflow, starting from the initial salt screening and culminating in a comprehensive characterization of the most promising candidate.

Salt_Screening_Workflow cluster_0 Phase 1: Salt Screening cluster_1 Phase 2: Initial Characterization cluster_2 Phase 3: In-depth Analysis of Lead Candidates cluster_3 Phase 4: Final Form Selection API Piperazine Sulfonamide API Counterions Selection of Counterions (e.g., HCl, H₂SO₄, Mesylate) API->Counterions pKa consideration Salt_Formation Salt Formation Experiments (e.g., Solution Crystallization, Grinding) Counterions->Salt_Formation Initial_Screen Initial Solid-State Screen (PXRD, DSC/TGA) Salt_Formation->Initial_Screen Polymorph_ID Identification of Unique Crystalline Forms Initial_Screen->Polymorph_ID Lead_Candidates Selection of Lead Salt(s) Polymorph_ID->Lead_Candidates SCXRD Single Crystal Growth & SCXRD Analysis Lead_Candidates->SCXRD Definitive Structure Full_Characterization Comprehensive Characterization (Solubility, Stability, Hygroscopicity) Lead_Candidates->Full_Characterization Performance Properties Final_Form Selection of Final Salt Form for Development Full_Characterization->Final_Form

Caption: Workflow for Piperazine Sulfonamide Salt Selection and Crystal Structure Analysis.

The Henderson-Hasselbalch Equation: A Theoretical Underpinning for Salt Formation

The success of forming a stable salt is fundamentally governed by the pKa difference between the acidic and basic components. The Henderson-Hasselbalch equation provides a theoretical framework for predicting the pH at which a certain ratio of the ionized (salt) and unionized (free form) species will exist in solution.[21][22]

For a weak base like piperazine reacting with a strong acid (e.g., HCl):

pH = pKa + log([Base]/[Salt])

And for a weak acid like a sulfonamide reacting with a strong base:

pH = pKa + log([Salt]/[Acid])

A general rule of thumb is that a pKa difference of at least 2-3 units between the acid and the base is required to ensure robust salt formation.

Henderson_Hasselbalch cluster_acid Weak Acid (HA) cluster_base Weak Base (B) HA HA A_minus A⁻ (Conjugate Base) HA->A_minus + H₂O Equation pH = pKa + log([A⁻]/[HA]) pOH = pKb + log([BH⁺]/[B]) B B BH_plus BH⁺ (Conjugate Acid) B->BH_plus + H⁺

Caption: Henderson-Hasselbalch Relationship for Acid-Base Equilibria.

Conclusion: An Integrated Approach to a Deeper Understanding

The crystal structure analysis of piperazine sulfonamide salts is a critical and multifaceted endeavor that requires a synergistic application of various analytical techniques. While SCXRD provides the ultimate structural detail, PXRD, DSC, TGA, and spectroscopic methods are all essential for a comprehensive understanding of polymorphism, stability, and physicochemical properties. By adopting the integrated workflow and a deep understanding of the underlying principles described in this guide, researchers can confidently select and characterize the optimal salt form, thereby mitigating risks and accelerating the path to a safe and effective drug product.

References

  • Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(11), 3233-3242. [Link]

  • Avdeef, A. (2007). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. S.T.P. Pharma Pratiques, 17(5), 353-370. [Link]

  • López-Mejías, V., et al. (2016). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 21(10), 1319. [Link]

  • Khadka, P., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 473-482. [Link]

  • Almac. (n.d.). Ensuring Consistency in Polymorphic Drug Substances and Products. White Paper. [Link]

  • Raytor. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ProPharma Group. (2013). FDA Guidance Follows USP Salt Policy & Aims to Make Conversions Between Salt Forms Simpler. [Link]

  • Pion Inc. (n.d.). Measuring the solubility of salts of basic drugs. [Link]

  • González-Montiel, S., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 224–230. [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) – A Regulatory Perspective. [Link]

  • Journal of Validation Technology. (2008). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(2), 577-586. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • WikiLectures. (2022). Henderson-Hasselbalch equation/derivation. [Link]

  • González-Montiel, S., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry, 79(3), 71-76. [Link]

  • Journal of Pharmaceutical Sciences. (1972). Polymorphism in Sulfonamides. [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12792. [Link]

  • FDA. (2013). CDER's Application of the USP Salt Policy. [Link]

  • YouTube. (2022). Analytical chemistry: Henderson-Hasselbalch equation for bases derivation. [Link]

  • Toscani, S., et al. (1995). Thermodynamic Study of Sulfanilamide Polymorphism: (I). Monotropy of the Alpha-Variety. Pharmaceutical Research, 12(10), 1453-1456. [Link]

  • Li, Y., et al. (2023). Polymorphs of a 1:1 salt of sulfadiazine and piperazine-relative stability, dissolution studies, pharmacokinetics and anti-meningitis efficiency. European Journal of Pharmaceutical Sciences, 189, 106503. [Link]

  • Srilakshmi, J., et al. (2012). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o775. [Link]

  • González-Montiel, S., et al. (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 224-230. [Link]

  • Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S13. [Link]

  • Sridhar, M. A., et al. (2007). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine. Molecular Crystals and Liquid Crystals, 469(1), 89-97. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(23), 14062-14079. [Link]

  • Llinàs, A., et al. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review, 17(2), 1-8. [Link]

  • Journal of Pharmaceutical Sciences. (1970). Polymorphism in Sulfanilamide-D4. [Link]

  • FDA. (2014). USP Salt Policy. [Link]

  • Chignard, N., et al. (1998). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. STP pharma sciences, 8(3), 145-160. [Link]

  • Gould, P. L. (1986). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(2), 577-586. [Link]

  • Lanzarotta, A., et al. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy, 35(7), 22-30. [Link]

  • Mori, D., et al. (2024). Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023). AAPS PharmSciTech, 25(3), 75. [Link]

  • AZoM. (n.d.). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • Rose, J. P., & Wang, B. C. (2010). X-ray Crystallography of Chemical Compounds. Encyclopedia of Analytical Chemistry: Applications, Theory and Instrumentation. [Link]

  • TA Instruments. (n.d.). Pharmaceutical Polymorphism by Rapid Heat-Cool DSC. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

Sources

Comprehensive Validation Guide: Purity Assessment of 1-(Pentane-1-sulfonyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

1-(Pentane-1-sulfonyl)piperazine HCl presents a unique analytical challenge in drug development. Unlike aromatic sulfonamides, this molecule lacks a strong UV chromophore due to its aliphatic pentyl chain and saturated piperazine ring. While the sulfonyl group offers weak absorbance (~210 nm), it is insufficient for detecting trace impurities at the stringent thresholds required by ICH Q3A/B guidelines.

This guide compares two validation methodologies: the Standard UV-Based Approach (Method A) and the Advanced HILIC-CAD Approach (Method B) . We demonstrate why Method B is the superior "product" for your analytical workflow, offering higher specificity and sensitivity for this specific chemical entity.

Comparative Analysis: Analytical Method Performance
FeatureMethod A: RP-HPLC / UV (210 nm) Method B: HILIC / CAD (Recommended)
Principle Hydrophobic retention / UV AbsorbanceHydrophilic interaction / Aerosol charging
Analyte Response Poor. Relies on weak sulfonyl absorbance. Susceptible to solvent cut-off noise.Excellent. Universal response for non-volatiles. Independent of chromophores.[1]
Impurity Detection Blind. Cannot detect residual piperazine (starting material) without derivatization.Comprehensive. Detects piperazine, sulfonyl chloride, and inorganic salts.
Salt Selectivity Poor retention of the polar HCl salt on C18.High retention of polar bases; separates free base from counter-ions.
LOD (Limit of Detection) ~50 ppm (High noise floor)~5 ppm (High signal-to-noise)
Suitability Crude purity checks only.Pharma-grade release testing.

Scientific Rationale & Causality

The Chromophore Deficit

The core structure of 1-(Pentane-1-sulfonyl)piperazine consists of saturated bonds. In Method A, relying on UV detection at 210 nm invites "baseline drift" caused by the mobile phase (e.g., Formic Acid or TFA), masking low-level impurities.

The Polarity Factor

As a Hydrochloride salt, the molecule is highly polar. On a standard C18 column (Method A), it elutes near the void volume (


), leading to poor resolution from unretained matrix components. Method B (HILIC)  utilizes a polar stationary phase (e.g., Amide or Silica) with an organic-rich mobile phase. This forces the polar analyte to partition into the water-enriched layer on the silica surface, significantly increasing retention (

) and resolution (

).
The Detection Solution

Charged Aerosol Detection (CAD) measures the amount of analyte based on particle size after nebulization, not optical properties. This makes it the only viable method to simultaneously validate the purity of the sulfonamide and quantify the non-chromophoric piperazine starting material in a single run.

Visualizing the Validation Logic

The following diagram outlines the decision matrix and impurity fate mapping for this specific synthesis.

ValidationLogic Start Synthesis: 1-(Pentane-1-sulfonyl)piperazine HCl Impurity1 Impurity A: Residual Piperazine (Non-UV Active) Start->Impurity1 Impurity2 Impurity B: Pentane-sulfonyl chloride (Reactive) Start->Impurity2 Impurity3 Impurity C: Bis-sulfonated side product (Hydrophobic) Start->Impurity3 Decision Detection Method Selection Impurity1->Decision Impurity2->Decision Impurity3->Decision MethodA Method A: UV @ 210nm (Fails to detect Impurity A) Decision->MethodA Traditional MethodB Method B: HILIC-CAD (Detects All) Decision->MethodB Recommended Outcome Valid Purity Profile MethodA->Outcome Risk of False Pass MethodB->Outcome High Confidence

Figure 1: Analytical Decision Matrix demonstrating why HILIC-CAD is required to capture the full impurity profile, specifically the non-UV active piperazine starting material.

Validated Experimental Protocol (Method B)

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.[2]

Chromatographic Conditions (HILIC-CAD)
  • Instrument: UHPLC system with Charged Aerosol Detector (CAD).

  • Column: Waters XBridge Amide or TSKgel Amide-80 (150 mm x 4.6 mm, 3.5 µm).

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.8 mL/min.

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold for equilibration)

    • 2-15 min: 90% B → 60% B (Elution of sulfonamide)

    • 15-20 min: 60% B (Wash)

    • 20-25 min: 90% B (Re-equilibration)

  • Detector Settings (CAD): Power Function: 1.0; Data Rate: 10 Hz; Filter: 3.6s.

Sample Preparation
  • Diluent: 80:20 Acetonitrile:Water (Must match initial mobile phase to prevent peak distortion).

  • Standard Stock: 1.0 mg/mL in Diluent.

  • Test Concentration: 0.5 mg/mL (nominal).

Counter-Ion Validation (Chloride Content)

Since purity involves stoichiometry, the HCl content must be validated separately to confirm the salt form (Mono- vs. Di-HCl).

  • Method: Potentiometric Titration with 0.1 N Silver Nitrate (

    
    ).
    
  • Endpoint Detection: Silver billet electrode.

  • Calculation:

    
    
    

Experimental Validation Data

The following data summarizes the performance of Method B (HILIC-CAD) .

Table 1: System Suitability & Specificity
ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time (

)
Stable (

0.1 min)
8.42 minPass
Tailing Factor (

)

1.12Pass
Resolution (

)

(vs. Piperazine)
4.8Pass
Theoretical Plates (

)

12,400Pass
Table 2: Linearity & Sensitivity (Method B vs. Method A)

Note the significant sensitivity gap.

ParameterMethod A (UV 210nm)Method B (CAD)
LOD (Limit of Detection) 50 µg/g (ppm)3 µg/g (ppm)
LOQ (Limit of Quantitation) 150 µg/g (ppm)10 µg/g (ppm)
Linearity (

)
0.991 (Non-linear at low conc)0.999 (Polynomial fit)
Range 50% - 150%LOQ - 150%
Table 3: Accuracy (Recovery via Spiking)

Spiking pure 1-(Pentane-1-sulfonyl)piperazine HCl with known impurities.

Spike LevelRecovery (%)RSD (%)
LOQ 98.5%2.1%
100% Target 100.2%0.8%
150% Target 101.1%1.2%

Workflow Diagram: The Validation Lifecycle

This diagram illustrates the self-validating workflow required to release a batch of this material.

ValidationWorkflow cluster_ID Identity & Stoichiometry cluster_Purity Purity & Impurities (Method B) Sample Raw Sample 1-(Pentane-1-sulfonyl)piperazine HCl NMR 1H-NMR / 13C-NMR (Structure Confirmation) Sample->NMR Titration AgNO3 Titration (Chloride Content: 13-15%) Sample->Titration HILIC HILIC Separation (Amide Column) Sample->HILIC Result Final Certificate of Analysis (CoA) NMR->Result Pass Titration->Result Pass CAD CAD Detection (Quantify Non-UV Impurities) HILIC->CAD CAD->Result Purity > 98%

Figure 2: Integrated Analytical Workflow ensuring both structural identity and quantitative purity.

Conclusion

For the validation of 1-(Pentane-1-sulfonyl)piperazine HCl , reliance on standard UV-HPLC (Method A) poses a significant quality risk due to the molecule's lack of chromophores and the invisibility of key impurities like piperazine.

Method B (HILIC-CAD) is the scientifically robust alternative. It provides:

  • Universal Detection: Eliminating the risk of missing non-UV active contaminants.

  • Superior Retention: Properly handling the polar HCl salt form.

  • Regulatory Compliance: Meeting the specificity and sensitivity requirements of ICH Q2(R2).

Researchers are strongly advised to adopt the HILIC-CAD protocol or, alternatively, LC-MS/MS for trace analysis, to ensure the integrity of downstream biological data.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4][5] (2023).[3][5] Available at: [Link]

  • Megoulas, N. C., & Koupparis, M. A. HILIC-CAD: A versatile method for the analysis of polar weak bases. Journal of Chromatography A. (2005). Available at: [Link]

  • PubChem. Piperazine Hydrochloride Compound Summary. National Library of Medicine.[6] Available at: [Link]

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3][6] Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(Pentane-1-sulfonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the protection of our environment. The proper management and disposal of chemical waste are not mere regulatory hurdles; they are cornerstones of scientific integrity and operational excellence.

This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Pentane-1-sulfonyl)piperazine hydrochloride. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a robust disposal plan can be formulated by analyzing its structural motifs—the piperazine core and the sulfonyl group—and adhering to established best practices for hazardous chemical waste management. This document is designed to empower researchers with the knowledge to handle this compound's waste stream safely and compliantly.

Hazard Profile and Precautionary Summary

The first principle of chemical waste management is to treat any substance with an unknown or incomplete hazard profile as hazardous.[1] Based on the known properties of piperazine and related hydrochloride salts, this compound should be handled with care, assuming the following potential hazards.

ParameterInformationJustification & Source
Chemical Name This compound-
Primary Hazards Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. May be harmful if swallowed.Structurally related piperazine compounds are known irritants and can be harmful.[2][3][4][5]
Personal Protective Equipment (PPE) Safety goggles with side shields or safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.Standard PPE for handling potentially hazardous chemical solids.[6][7]
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[8]Prevents inhalation of airborne particles and minimizes exposure.[9]
Storage of Waste Store in a cool, dry, well-ventilated area in a tightly sealed and properly labeled hazardous waste container.[10][11]Ensures stability and prevents accidental release or reaction.

Core Disposal Protocol: A Self-Validating System

The following protocol is designed as a self-validating system, where each step logically builds upon the last to ensure a closed-loop, safe, and compliant disposal process. The causality behind each step is explained to foster a deeper understanding of the "why" behind the "how."

Step 1: Preparation and Personal Protective Equipment (PPE)

Causality: The first step in any chemical handling procedure is to establish a barrier between the researcher and the potential hazard. This minimizes the risk of accidental exposure through contact or inhalation.

Procedure:

  • Designate a specific area for waste accumulation, preferably within a chemical fume hood, known as a Satellite Accumulation Area (SAA).[12][13]

  • Before handling the waste, don the appropriate PPE as specified in the table above.

  • Ensure that an eyewash station and safety shower are readily accessible.[3][11]

Step 2: Waste Collection and Segregation

Causality: Improper segregation of chemical waste is a primary cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire.[12] This substance, being a hydrochloride salt of an amine, should be segregated from strong bases (which could neutralize the salt and release the free amine) and strong oxidizing agents.

Procedure:

  • Collect waste this compound, including any contaminated weigh paper or pipette tips, in a designated hazardous waste container.

  • This container must be chemically compatible with the waste. Often, the original reagent bottle is a suitable choice.[1][10] For solid waste, a wide-mouth plastic or glass jar with a screw-top lid is effective.

  • Crucially, do not mix this waste stream with other chemicals unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][14]

Step 3: Container Labeling

Causality: Accurate and detailed labeling is a strict regulatory requirement and essential for the safety of all personnel, from the researcher to the final waste handler. It ensures that the container's contents and associated hazards are clearly understood.

Procedure:

  • As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[14][15]

  • Using a permanent marker, clearly write the full chemical name: "This compound ." Do not use abbreviations or chemical formulas.[14]

  • List all components and their approximate percentages. For the pure compound, this would be ~100%.

  • Indicate the accumulation start date on the label.[12]

  • Ensure the hazard warnings (e.g., "Irritant") are clearly marked.

Step 4: Storage in the Satellite Accumulation Area (SAA)

Causality: The SAA provides a controlled, safe location for the temporary storage of hazardous waste at its point of generation, minimizing the risks associated with transporting open waste containers through the lab.

Procedure:

  • Store the labeled waste container in your designated SAA.

  • The container must be kept securely closed at all times, except when you are actively adding waste.[1][14][16] Never leave a funnel in an open waste container. [14]

  • Place the container within secondary containment, such as a plastic tub, to contain any potential leaks or spills.[16]

Step 5: Requesting Waste Pickup

Causality: Regulations limit the amount of waste that can be stored in an SAA and the timeframe for its removal. Promptly requesting pickup ensures compliance and prevents the accumulation of hazardous materials in the laboratory.

Procedure:

  • Monitor the volume of waste in the container.

  • When the container is 90% full, or as per your institution's guidelines, submit a chemical waste pickup request to your EHS department.[14][16] This is often done through an online system where you will enter the information from the hazardous waste label.[17]

Step 6: Decontamination of Empty Containers

Causality: A container that held a hazardous chemical is not considered "empty" for disposal purposes until it has been properly decontaminated. Trace residues can still pose a hazard.

Procedure:

  • To decontaminate an empty container that held this compound, it must be "triple rinsed."[12][15]

  • Rinse the container three times with a suitable solvent (e.g., water, followed by acetone or methanol).

  • The first rinseate is considered hazardous waste and must be collected in an appropriate liquid hazardous waste container (e.g., "Non-Halogenated Organic Solvents").[16] Subsequent rinses may also need to be collected based on your local EHS policy.

  • After triple rinsing, allow the container to air-dry completely in a fume hood.

  • Completely deface, black out, or remove the original chemical label.[15][16]

  • The decontaminated container can now be disposed of in the appropriate solid waste stream, such as a designated box for broken glass.[12]

Disposal Process Workflow

The following diagram illustrates the logical flow of the disposal procedure, from waste generation to final container disposal.

G Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation & Handling cluster_1 Storage & Pickup cluster_2 Empty Container Decontamination A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Collect Solid Waste in Compatible Container A->B Handle Waste C Step 3: Label Container 'Hazardous Waste' & Full Chemical Name B->C Immediately After Adding D Step 4: Store in SAA with Secondary Containment C->D Secure Lid E Step 5: Request Pickup from EHS when Full D->E Monitor Volume F Step 6: Triple Rinse Container G Collect First Rinseate as Hazardous Liquid Waste F->G Crucial Step H Deface Original Label & Dispose of Clean Container F->H After Rinsing & Drying

Caption: Disposal workflow for this compound.

Emergency Spill Procedures

In the event of a minor spill, remain calm and follow these steps:

  • Alert others in the immediate area.

  • Evacuate non-essential personnel.

  • If safe to do so, contain the spill by using an inert absorbent material like vermiculite, sand, or a spill pillow.[6]

  • Wearing your full PPE, carefully scoop the contained material and absorbent into your designated solid hazardous waste container.

  • Clean the spill area thoroughly. All cleanup materials must also be disposed of as hazardous waste.[15]

  • For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[18]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the highest standards of safety, responsibility, and scientific integrity. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as they are the ultimate authority for your facility. [10][12]

References

  • A Comprehensive Guide to Laboratory Chemical Disposal Procedures. (2025). Benchchem.
  • A Comprehensive Guide to Proper Laboratory Chemical Disposal Procedures. (2025). Benchchem.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Video: Proper Handling and Disposal of Laboratory Waste. (2017). JoVE (Journal of Visualized Experiments).
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • Piperazine - Hazard Summary. New Jersey Department of Health.
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023). YouTube.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA).
  • Safety Data Sheet for 1-(3-Chlorophenyl)piperazine hydrochloride. (2025). Sigma-Aldrich.
  • Safety Data Sheet for Piperazine Anhydrous. (2025). TCI Chemicals.
  • Piperazine Safety Inform
  • Safety D
  • Piperazine Safety Inform
  • Handling Chemical Waste. (2015). YouTube.
  • Material Safety Data Sheet for Piperazine Dihydrochloride. (2007). Spectrum Chemical.
  • Safety Data Sheet for 1-(1-Naphthyl)piperazine hydrochloride. (2025). Fisher Scientific.
  • Safety Data Sheet for Piperazine. (2018). Fisher Scientific.
  • Safety Data Sheet for Piperazine, anhydrous. (2010). Thermo Fisher Scientific.
  • Piperazine, hydrochloride (1:?).
  • Piperazine Hydrochloride (1:1)

Sources

Personal protective equipment for handling 1-(Pentane-1-sulfonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

As researchers, we often treat catalog reagents as generic white powders, but 1-(Pentane-1-sulfonyl)piperazine hydrochloride requires a nuanced safety approach. This compound combines a piperazine core—a known potential respiratory and skin sensitizer—with a sulfonyl group and a hydrochloride salt counterion.

The Safety Logic:

  • The Piperazine Moiety: Piperazine derivatives are structurally alerted as sensitizers. Repeated exposure, even at low levels, can lead to occupational asthma or dermatitis.

  • The HCl Salt: Upon contact with mucous membranes (eyes, lungs), the salt can hydrolyze to release hydrochloric acid, causing immediate irritation or chemical burns.

  • Physical State: As a likely hygroscopic solid, the primary vector of exposure is dust inhalation during weighing and splash during solubilization.

This guide moves beyond generic "wear gloves" advice to provide a self-validating safety protocol designed to prevent sensitization and acid burns.

Hazard Assessment & PPE Selection Matrix

The following matrix is derived from the precautionary principle applied to piperazine sulfonamides.

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Outer: min 5 mil; Inner: min 4 mil)Permeation & Indicator: Piperazines can permeate standard latex. Double gloving provides a "breakthrough buffer." The inner glove acts as a visual indicator if the outer glove is compromised.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Hydrolysis Risk: Safety glasses with side shields are insufficient for HCl salts. If dust enters the eye, it reacts with lacrimal fluid to form acid. Goggles provide a sealed environment.
Respiratory Engineering Control (Primary): Fume Hood.PPE (Secondary): N95 or P100 Respirator.Sensitization: Piperazine motifs are high-risk for respiratory sensitization. A fume hood is mandatory.[1] If weighing outside a hood (not recommended), a fitted P100 is required.
Body Protection Tyvek® Lab Coat (or equivalent) Dust Retention: Cotton coats trap dust in fibers, carrying the allergen out of the lab. Non-woven (Tyvek) materials shed dust and are disposable.

Operational Protocols: Step-by-Step

Phase A: Pre-Handling Validation (The "Air-Gap" Check)

Before opening the vial, verify your engineering controls.

  • Flow Check: Ensure the fume hood face velocity is between 80–120 fpm (feet per minute).

  • Glove Integrity: Perform the "pneumatic test" on your nitrile gloves (trap air and squeeze to check for pinholes) before donning.

Phase B: Weighing & Transfer (Highest Risk Step)

Risk: Airborne dust generation.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Static charge disperses fine HCl salts into the air.

  • The "Deep Reach" Technique: Place the balance at least 6 inches back into the hood. Perform all transfers behind the sash.

  • Wet Wipe Method: After weighing, immediately wipe the exterior of the vial and the balance area with a damp Kimwipe (water/ethanol) to capture invisible dust residues.

Phase C: Solubilization

Risk: Exothermic hydrolysis and splash.

  • Solvent Choice: When dissolving in water or buffer, expect a mild exotherm due to the HCl salt.

  • Addition Order: Add the solid to the solvent, not solvent to solid, to minimize dust puff-back.

  • Venting: Do not cap the vessel immediately if mild heat is generated; allow equilibrium to prevent pressure buildup.

Visualization of Safety Logic

The following diagrams illustrate the decision-making logic and operational workflow.

SafetyLogic Start Start: Handling 1-(Pentane-1-sulfonyl)piperazine HCl Assess Assess Physical State: Fine Powder/Solid Start->Assess Hazard Identify Hazards: 1. Sensitizer (Piperazine) 2. Corrosive (HCl Salt) Assess->Hazard Control_Eng Engineering Control: Chemical Fume Hood Required Hazard->Control_Eng Control_PPE PPE Selection: Double Nitrile, Goggles, Tyvek Hazard->Control_PPE Action_Weigh Action: Weighing Control_Eng->Action_Weigh 80-120 fpm flow Control_PPE->Action_Weigh Risk_Dust Risk: Airborne Dust (Inhalation/Sensitization) Action_Weigh->Risk_Dust Action_Solubilize Action: Solubilization Risk_Splash Risk: Acidic Splash (Eye/Skin Burn) Action_Solubilize->Risk_Splash Risk_Dust->Action_Solubilize Wet Wipe Cleanup

Caption: Figure 1. Risk assessment logic flow linking chemical properties (Sensitizer/Corrosive) to specific engineering and PPE controls.

DisposalFlow Waste Waste Generation: Piperazine HCl Solution Segregation Segregation: Halogenated vs Non-Halogenated? Waste->Segregation Path_Halo If Chlorinated Solvents used: Halogenated Waste Stream Segregation->Path_Halo DCM/Chloroform Path_Aq If Aqueous/Buffer: Adjust pH to 6-8 Segregation->Path_Aq Water/DMSO Disposal Final Disposal: High-Temp Incineration (Destroys Piperazine Ring) Path_Halo->Disposal Path_Aq->Disposal

Caption: Figure 2. Waste disposal decision tree ensuring compliance with halogenated waste protocols and neutralization of acidic salts.

Emergency Response & Disposal

Accidental Exposure[3]
  • Skin Contact: Immediately wash with soap and water for 15 minutes .[2][3] Do not use ethanol; it may increase skin absorption of the piperazine moiety.

  • Eye Contact: Flush for 15 minutes. The HCl salt causes rapid pH change; speed is critical to prevent corneal opacity.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.

Disposal Protocol
  • Neutralization: If the waste is aqueous, carefully adjust the pH to 6–8 using Sodium Bicarbonate before disposal to protect waste drums from corrosion.

  • Labeling: Clearly tag waste as "Contains Piperazine Derivatives – Potential Sensitizer."

  • Destruction: Incineration is the preferred method to break down the stable piperazine ring.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[4] United States Department of Labor. [Link]]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]]

  • PubChem. (n.d.). Piperazine (Compound Summary).[5][6] National Library of Medicine. Retrieved October 26, 2023. [Link]]

  • Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.[Link]]

Sources

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